molecular formula C8H7ClN2O4 B1352196 2-(2-Chloro-4-nitrophenoxy)acetamide CAS No. 804505-18-8

2-(2-Chloro-4-nitrophenoxy)acetamide

Cat. No. B1352196
CAS RN: 804505-18-8
M. Wt: 230.6 g/mol
InChI Key: KECLWJHPOYLZHY-UHFFFAOYSA-N
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Description

“2-(2-Chloro-4-nitrophenoxy)acetamide” is a chemical compound with the molecular formula C8H7ClN2O4 . It is also known by other names such as AR3689 and MFCD05344806 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a chloro-nitrophenol group attached to an acetamide group . The InChI code for this compound is 1S/C8H7ClN2O4/c9-6-3-5 (11 (13)14)1-2-7 (6)15-4-8 (10)12/h1-3H,4H2, (H2,10,12) .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 230.60 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 230.0094344 g/mol . The topological polar surface area is 98.1 Ų .

Scientific Research Applications

Synthesis of New Monomers for Polybenzimidazoles

2-(2-Chloro-4-nitrophenoxy)acetamide derivatives have been utilized in the synthesis of new AB-type monomers for polybenzimidazoles. This synthesis involves a reaction between N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid, resulting in compounds used for polybenzimidazole monomers (Begunov & Valyaeva, 2015).

Potential Anticancer, Anti-Inflammatory, and Analgesic Agents

Research has shown that derivatives of this compound, specifically the 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, demonstrate potential as anticancer, anti-inflammatory, and analgesic agents. These derivatives, particularly those with halogens on the aromatic ring, have been evaluated for their activities against various cancer cell lines and for their anti-inflammatory and analgesic properties (Rani, Pal, Hegde, & Hashim, 2014).

Design and Synthesis of CRMP 1 Inhibitors

This compound derivatives have been designed and synthesized as inhibitors of Collapsin Response Mediator Protein 1 (CRMP 1), potentially targeting small lung cancer. This research includes the synthesis of specific 2-(4-Phenylamino)-N-(5-((4-nitrophenoxy)methyl)-1,3,4-oxadiazol-2-yl) acetamide derivatives and their evaluation on human lung cancer cell lines (Panchal, Rajput, & Patel, 2020).

Analgesic and Anti-inflammatory Activity

Some N,N-Diphenyl Amine Derivatives, including those related to this compound, have been synthesized and evaluated for their potential analgesic and anti-inflammatory activities. These derivatives have been suggested as potent compounds for pain and inflammation management (Kumar & Mishra, 2020).

Hydrogen Bond Studies

Studies have been conducted on hydrogen bond patterns in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, which include derivatives related to this compound. These studies involve the synthesis of various substituted acetamides and their characterization, providing insights into the formation of intra- and intermolecular hydrogen bonds (Romero & Margarita, 2008).

Photocatalytic Degradation Studies

Research involving photocatalytic degradation has examined compounds like N-(4-hydroxyphenyl)acetamide, which is structurally related to this compound. These studies explore the degradation of certain analgesic drugs under UV light and the efficiency of photocatalytic processes in environmental applications (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Synthesis and Characterization of Novel Derivatives

Novel derivatives related to this compound have been synthesized and characterized for potential applications. This includes the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide, indicating the versatility of this chemical structure in synthesizing diverse compounds (Zhang Da-yang, 2004).

Antimalarial Activity Research

Research has been conducted on derivatives of this compound for potential antimalarial activity. This includes the synthesis of compounds like 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their evaluation against various strains of malaria (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Safety and Hazards

The safety information for “2-(2-Chloro-4-nitrophenoxy)acetamide” indicates that it may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and wearing personal protective equipment .

properties

IUPAC Name

2-(2-chloro-4-nitrophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c9-6-3-5(11(13)14)1-2-7(6)15-4-8(10)12/h1-3H,4H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECLWJHPOYLZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393573
Record name 2-(2-chloro-4-nitrophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

804505-18-8
Record name 2-(2-chloro-4-nitrophenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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